![molecular formula C9H11N3O B1384578 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 2060058-22-0](/img/structure/B1384578.png)

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

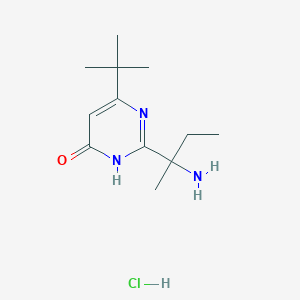

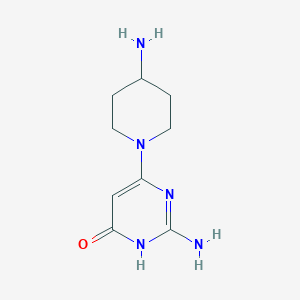

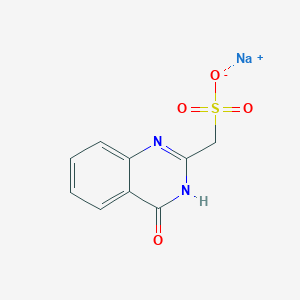

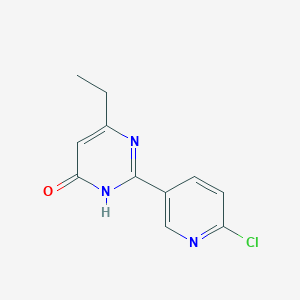

The compound “2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The synthesis involved the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed in several studies . The pyrimidine moiety is considered a privileged structure in medicinal chemistry .Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives have been studied . For example, the reaction of aminooximes with acetic anhydride was reported in the synthesis of pyrimidine derivatives .科学的研究の応用

DNA Triple Helix Recognition

- Research Context : Modified 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleosides, synthesized from 5-alkynyl-uridine derivatives, have shown selective binding to CG inversions in DNA triple helices (TFOs). These analogues demonstrate enhanced affinity compared to traditional binding agents.

- Citation : Ranasinghe et al., 2005.

Synthesis and Evaluation as Antitumor Agents

- Research Context : Novel classical antifolates synthesized from pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as potential antitumor agents. The study demonstrates that the pyrrolo[2,3-d]pyrimidine scaffold supports dual inhibitory activity against human dihydrofolate reductase and thymidylate synthase.

- Citation : Gangjee et al., 2005.

Development of Radioligands

- Research Context : Pyrrolo[2,3-d]pyrimidin-4-yl amine derivatives have been developed as potent radioligands for applications like positron emission tomography, enabling pharmacological studies and imaging of specific receptors.

- Citation : Hsin et al., 2000; Hiebel et al., 2006.

Antiviral Activity

- Research Context : Carbocyclic analogues of 7-deazaguanosine, derived from pyrrolo[2,3-d]pyrimidin-4-ones, have shown selective inhibitory activities against viruses like HSV1 and HSV2 in cell culture, suggesting potential antiviral applications.

- Citation : Legraverend et al., 1985.

作用機序

The mechanism of action of pyrimidine derivatives has been explored in the context of their biological activities . For instance, PARP-1 inhibitors, which include some pyrimidine derivatives, are involved in DNA repair damage. They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

特性

IUPAC Name |

2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5(2)7-11-8-6(3-4-10-8)9(13)12-7/h3-5H,1-2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSZMCLICNLEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CN2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384509.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)